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Abstract
ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled

receptor 35 (GPR35). This technical guide provides a comprehensive overview of the

pharmacology of ML145, including its mechanism of action, target selectivity, and the signaling

pathways it modulates. Detailed methodologies for the key experiments used to characterize

this compound are provided, along with a summary of its quantitative pharmacological

parameters. Visual representations of the experimental workflows and the GPR35 signaling

cascade are included to facilitate a deeper understanding of ML145 as a valuable tool for

studying the physiological and pathological roles of GPR35.

Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune

cells and the gastrointestinal tract. Its dysregulation has been implicated in a variety of

inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.

The identification and characterization of selective ligands for GPR35 are crucial for elucidating

its biological functions and validating its therapeutic potential. ML145 has emerged as a key

chemical probe for this purpose, demonstrating high affinity and selectivity for the human

GPR35 receptor.
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Physicochemical Properties of ML145
ML145 is a synthetic small molecule with the following properties:

Property Value

Chemical Name

2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-

phenylallylidene)-4-oxo-2-thioxothiazolidin-3-

yl)butanamido)benzoic acid[1]

Molecular Formula C24H22N2O5S2[1]

Molecular Weight 482.57 g/mol [1]

CAS Number 1164500-72-4[1]

Pharmacological Profile of ML145
Mechanism of Action
ML145 functions as a competitive antagonist of the human GPR35 receptor.[2] This was

determined through in vitro assays demonstrating that ML145 produces parallel rightward shifts

in the concentration-response curves of GPR35 agonists, such as zaprinast, without reducing

the maximum response. This indicates that ML145 binds to the same site as the agonist and its

inhibitory effect can be surmounted by increasing concentrations of the agonist.

Potency and Selectivity
ML145 is a potent antagonist of human GPR35 with a half-maximal inhibitory concentration

(IC50) in the nanomolar range. It exhibits high selectivity for GPR35 over the related G protein-

coupled receptor GPR55.

Target Assay Type Parameter Value Selectivity

Human GPR35
β-arrestin

recruitment
IC50 20.1 nM

>1000-fold vs

GPR55

Human GPR55
β-arrestin

recruitment
IC50 >20 µM

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500541/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR35 Signaling Pathways Modulated by ML145
GPR35 activation initiates a complex network of intracellular signaling pathways. As an

antagonist, ML145 blocks these downstream signaling events. The primary signaling cascades

associated with GPR35 include:

G Protein-Coupling: GPR35 couples to Gαi/o and Gα13 proteins. Antagonism by ML145

prevents the G protein activation and subsequent downstream signaling.

β-Arrestin Recruitment: Agonist-induced activation of GPR35 leads to the recruitment of β-

arrestin-2. This interaction is a key signaling event that is blocked by ML145 and is the basis

for the primary screening assay used to identify this compound.

MAPK/ERK Pathway: GPR35 activation can lead to the phosphorylation of Extracellular

Signal-regulated Kinases 1 and 2 (ERK1/2), a downstream effector of both G protein and β-

arrestin signaling. ML145 inhibits this agonist-induced ERK1/2 phosphorylation.

Na+/K+-ATPase Interaction: GPR35 has been shown to interact with the Na+/K+-ATPase,

which can in turn activate Src kinase and downstream signaling pathways, including the ERK

pathway. By blocking GPR35, ML145 can indirectly modulate these signaling events.

Below is a diagram illustrating the GPR35 signaling pathway and the point of intervention by

ML145.

Extracellular

Plasma Membrane

Intracellular

GPR35 Agonist
(e.g., Zaprinast)

GPR35

Activates

ML145
Inhibits

Gαi/o, Gα13
Activates

β-arrestinRecruits

Na+/K+-ATPaseInteracts with

ERK/MAPK
Pathway

Cellular Responses
(e.g., Gene Expression,

Cell Proliferation)

Src
Activates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

GPR35 Signaling Pathway and Inhibition by ML145.

Detailed Experimental Methodologies
Primary Screening: β-Arrestin Recruitment Assay
The identification of ML145 as a GPR35 antagonist was achieved through a high-throughput

screening campaign utilizing a β-arrestin recruitment assay. The general principle of this cell-

based assay is to measure the translocation of β-arrestin to the activated GPCR at the cell

membrane.

Experimental Workflow:

Cell Preparation Compound Treatment Signal Detection Data Analysis

Plate HEK293 cells stably
co-expressing GPR35 and

a β-arrestin-reporter fusion protein
Incubate overnight Add ML145 at various

concentrations Pre-incubate Add GPR35 agonist
(e.g., Zaprinast at EC80) Incubate Measure signal (e.g., luminescence

or fluorescence) on a plate reader Plot concentration-response curves Calculate IC50 values

Click to download full resolution via product page

Workflow for the β-Arrestin Recruitment Assay.

Detailed Protocol (based on DiscoverX PathHunter® Assay):

Cell Culture: PathHunter® β-Arrestin GPCR cells, engineered to co-express a ProLink™

(PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin, are cultured in the

recommended medium.

Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates and

incubated overnight.

Compound Addition: Test compounds, including ML145, are serially diluted and added to the

cells.
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Agonist Stimulation: Following a pre-incubation period with the antagonist, a GPR35 agonist

(e.g., Zaprinast) is added at a concentration that elicits approximately 80% of the maximal

response (EC80).

Incubation: The plate is incubated for a defined period (typically 60-90 minutes) at 37°C to

allow for β-arrestin recruitment.

Detection: The detection reagent, containing the substrate for the complemented β-

galactosidase enzyme, is added to each well.

Signal Measurement: After a final incubation period, the chemiluminescent signal is

measured using a plate reader.

Data Analysis: The resulting data is normalized to controls and concentration-response

curves are generated to determine the IC50 values.

Competitive Antagonism Assay
To determine the mode of antagonism, a β-arrestin recruitment assay is performed with varying

concentrations of both the agonist and ML145.

Experimental Workflow:

Assay Setup Reagent Addition Incubation & Detection Data Analysis

Prepare GPR35-expressing cells
in multi-well plates

Add fixed concentrations
of ML145 to different sets of wells

Add serial dilutions of a
GPR35 agonist to each set of wells

Incubate to allow for
receptor binding and signaling

Measure the response
(e.g., β-arrestin recruitment)

Plot agonist concentration-response
curves in the presence of different

ML145 concentrations

Perform Schild analysis to
determine the pA2 value

Click to download full resolution via product page

Workflow for Determining Competitive Antagonism.

Detailed Protocol (BRET-based):

Cell Transfection: HEK293T cells are transiently transfected with constructs for human

GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1139099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fluorescent acceptor (e.g., YFP).

Cell Plating: Transfected cells are plated in 96-well microplates.

Compound Addition: ML145 is added at several fixed concentrations to different sets of

wells.

Agonist Titration: A GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) is

serially diluted and added to the wells containing the fixed concentrations of ML145.

BRET Measurement: The BRET signal is measured over time using a plate reader capable

of detecting both donor and acceptor emission wavelengths.

Data Analysis: Agonist concentration-response curves are plotted for each concentration of

ML145. A parallel rightward shift in the curves with no change in the maximal response is

indicative of competitive antagonism. Schild regression analysis can then be performed to

calculate the pA2 value, which represents the negative logarithm of the antagonist

concentration that necessitates a two-fold increase in the agonist concentration to elicit the

same response.

Downstream Signaling Assay: ERK1/2 Phosphorylation
To confirm that ML145 blocks GPR35-mediated downstream signaling, its effect on agonist-

induced ERK1/2 phosphorylation can be assessed.

Experimental Workflow:

Cell Culture & Starvation Compound Treatment Lysis & Detection Data Analysis

Culture GPR35-expressing cells Serum-starve cells to
reduce basal ERK phosphorylation Pre-treat with ML145 Stimulate with a GPR35 agonist Lyse cells to extract proteins Detect phosphorylated ERK1/2

(e.g., Western blot, ELISA) Quantify the p-ERK/total ERK ratio Compare the effect of ML145
to control conditions

Click to download full resolution via product page

Workflow for ERK1/2 Phosphorylation Assay.

Detailed Protocol (Western Blotting):
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Cell Culture and Serum Starvation: GPR35-expressing cells (e.g., HT-29) are cultured to

near confluence and then serum-starved for several hours to reduce basal levels of ERK

phosphorylation.

Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 before

stimulation with a GPR35 agonist.

Cell Lysis: Following agonist stimulation for a defined period (e.g., 5-30 minutes), the cells

are washed and lysed in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in each lysate is determined.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

Immunoblotting: The membrane is probed with a primary antibody specific for

phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed

with an antibody for total ERK1/2 as a loading control.

Detection and Quantification: The protein bands are visualized using a chemiluminescent

substrate and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is

calculated to determine the effect of ML145 on agonist-induced ERK activation.

Conclusion
ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high

potency, selectivity, and well-characterized competitive mechanism of action make it an ideal

probe for in vitro studies aimed at understanding the role of GPR35 in health and disease. The

detailed experimental protocols provided in this guide offer a framework for researchers to

utilize ML145 effectively in their studies of GPR35 signaling and function. Further investigation

into the in vivo efficacy and pharmacokinetic properties of ML145 and its analogs will be crucial

for translating the therapeutic potential of GPR35 antagonism into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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